3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 3-cyclopropyl-1,2,4-oxadiazole moiety linked via a methyl group. Its molecular weight is approximately 200.29 g/mol (exact value depends on stereochemistry and salt form) .
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-11(4-1-5-12-7-11)6-9-13-10(14-16-9)8-2-3-8/h8,12,15H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOSICZZHXNZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=NC(=NO2)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The cyclopropyl group can be introduced via cyclopropanation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Reactivity of the Hydroxyl Group
The tertiary alcohol group at position 3 of the piperidine ring participates in several reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Esterification | Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or DMF. | Forms esters (e.g., acetate derivatives). | |
| Oxidation | Using Jones reagent (CrO₃/H₂SO₄) or PCC in dichloromethane. | Oxidation to ketone (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-one). | |
| Alkylation | Treatment with alkyl halides (e.g., methyl iodide) in basic conditions. | Formation of ether derivatives. |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic and electrophilic attacks:
Piperidine Ring Modifications
The piperidine ring undergoes typical amine-related reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acylation | Reaction with acid anhydrides (e.g., acetic anhydride). | N-acylated derivatives. | |
| Quaternary Salt Formation | Treatment with alkyl halides (e.g., CH₃I). | Formation of ammonium salts. |
Cross-Coupling Reactions
The cyclopropyl group and oxadiazole ring enable participation in transition metal-catalyzed reactions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids, K₂CO₃. | Introduction of aryl groups to the cyclopropyl or oxadiazole moiety. | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amines. | Functionalization of the piperidine nitrogen. |
Degradation Pathways
Stability studies reveal key decomposition routes:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol. For instance, derivatives containing oxadiazole rings have shown significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562) and melanoma (SK-MEL-2) . The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds as anticancer agents.
Table: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | K562 | 0.24 | Apoptosis |
| Compound 2 | HeLa | 0.97 | Cell Cycle Arrest (S-phase) |
| Compound 3 | MCF-7 | 0.50 | Induction of Apoptosis |
Antimicrobial Properties
Research has also explored the antimicrobial potential of oxadiazole derivatives. Compounds similar to this compound have demonstrated activity against various pathogens, including fungi such as Candida auris. Studies indicate that these compounds can disrupt the plasma membrane of fungal cells, leading to cell death .
Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective properties. Research indicates that certain compounds can mitigate neurodegeneration by modulating pathways associated with oxidative stress and inflammation . This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Enzyme Inhibition
Another significant application lies in the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression. Some derivatives have shown selective inhibition at nanomolar concentrations against specific isoforms of human carbonic anhydrases . This property can be leveraged for therapeutic interventions in cancer treatment.
Case Studies
Case Study 1: Anticancer Activity
A study published in Molecules examined the synthesis and biological evaluation of oxadiazole derivatives for their anticancer properties. The results indicated that several compounds exhibited potent inhibitory effects on cancer cell proliferation, with mechanisms involving apoptosis induction and disruption of cell cycle progression .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of piperidine derivatives containing oxadiazole moieties to assess their antifungal activity against Candida auris. The findings revealed that these compounds not only inhibited fungal growth but also induced significant morphological changes in the fungal cells, suggesting a promising avenue for developing new antifungal agents .
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets in the body. The oxadiazole ring is known to inhibit certain enzymes, while the piperidine ring can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Trends
- Metabolic Stability : Cyclopropyl-containing analogues exhibit superior metabolic stability compared to ethyl or isopropyl derivatives due to reduced cytochrome P450 enzyme interactions .
- Solubility : Hydroxyl groups and salt forms significantly improve aqueous solubility, as seen in hydrochloride derivatives .
- Synthetic Accessibility : Ethyl and methyl substituents are synthetically simpler to introduce than cyclopropyl, which may require specialized reagents (e.g., Simmons-Smith conditions) .
Biological Activity
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula: C₁₁H₁₆N₂O₃
- Molecular Weight: 224.26 g/mol
- CAS Number: 2060025-47-8
The compound's biological activity is attributed to its structural features, particularly the oxadiazole moiety, which is known for its diverse pharmacological effects. The interaction of this compound with various biological targets has been explored in several studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the oxadiazole ring can induce apoptosis in cancer cells by activating specific signaling pathways.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colo205 | 15 | Apoptosis induction |
| Compound B | HT29 | 20 | Caspase activation |
| 3-Cyclopropyl | HSC2 | 10 | Mitochondrial pathway |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Case Study on Cancer Cell Lines
A study evaluated the effects of the compound on human colorectal cancer cell lines (HT29 and Colo205). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis observed through flow cytometry analysis. -
Antimicrobial Efficacy
In a clinical setting, the compound was tested against bacterial isolates from infected patients. The results indicated effective inhibition of bacterial growth, suggesting potential application in treating bacterial infections.
Research Findings
Recent research has highlighted the structure-activity relationship (SAR) of oxadiazole-containing compounds. The presence of specific substituents on the oxadiazole ring enhances biological activity. For example, modifications to the cyclopropyl group have been shown to increase cytotoxicity against cancer cells.
Q & A
Basic: What are the recommended synthetic routes for 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves coupling the oxadiazole moiety with a piperidin-3-ol backbone. A common approach includes:
- Step 1: Cyclocondensation of cyclopropanecarbonitrile derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring.
- Step 2: Alkylation of the oxadiazole intermediate with a bromomethyl-piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF).
Characterization: - NMR Spectroscopy: Confirm regioselectivity and purity by analyzing - and -NMR shifts, particularly for the oxadiazole C-5 methyl group (δ ~2.5 ppm) and piperidine protons (δ 3.0–3.5 ppm) .
- HPLC-MS: Monitor reaction progress and verify molecular ion peaks ([M+H]⁺) for intermediates and final product .
Basic: What analytical techniques are essential for confirming the physicochemical properties of this compound?
Methodological Answer:
Key techniques include:
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring decomposition temperatures (e.g., ~343°C for analogous oxadiazole-piperidine compounds) .
- Density and Refractive Index: Determine using pycnometry and refractometry (e.g., density ~1.215 g/cm³) .
- Solubility Profiling: Use shake-flask methods in buffers (pH 1–7.4) to evaluate aqueous solubility, critical for bioavailability studies .
Advanced: How can researchers resolve contradictory bioactivity data in studies targeting kinase inhibition or anticancer effects?
Methodological Answer:
Contradictions may arise from assay conditions or cellular models. To address this:
- Assay Standardization: Use orthogonal kinase assays (e.g., radiometric vs. fluorescence-based) to cross-validate inhibition profiles .
- Cellular Context: Compare activity in isogenic cell lines (wild-type vs. kinase-mutant) to isolate target-specific effects.
- Metabolic Stability: Evaluate compound half-life in microsomal assays (e.g., human liver microsomes) to rule out confounding factors from rapid degradation .
Advanced: What environmental impact assessment strategies should be employed for this compound during preclinical development?
Methodological Answer:
Follow the INCHEMBIOL framework :
- Environmental Fate Studies:
- Hydrolysis Kinetics: Conduct pH-dependent hydrolysis experiments (pH 4–9) to assess persistence.
- Soil Adsorption: Measure log using batch equilibrium tests to predict mobility in ecosystems.
- Ecotoxicology:
- Daphnia magna Acute Toxicity: Perform 48-hour LC₅₀ assays to evaluate aquatic toxicity.
- Algal Growth Inhibition: Test effects on Chlorella vulgaris to assess primary producer impacts.
Advanced: What are the key challenges in achieving stereochemical purity during synthesis, and how can they be mitigated?
Methodological Answer:
Challenges arise from the piperidine ring’s conformational flexibility and oxadiazole substitution patterns:
- Chiral Resolution: Use chiral stationary phase HPLC (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Catalysis: Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the piperidine C-3 position .
- Crystallization Optimization: Screen solvent systems (e.g., ethanol/water) to isolate thermodynamically stable diastereomers .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb organic spills using vermiculite .
Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict blood-brain barrier permeability by calculating log and polar surface area (PSA; target <90 Ų) .
- CYP450 Inhibition Profiling: Use docking software (e.g., AutoDock Vina) to assess interactions with cytochrome P450 isoforms (e.g., 3A4, 2D6) .
- ADMET Prediction: Apply QSAR models to estimate absorption, distribution, and toxicity parameters early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
